molecular formula C55H72MgN4O6-2 B13384921 Magnesium;methyl 11,16-diethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-7,23,24,25-tetrazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13,15,17,19-nonaene-3-carboxylate CAS No. 9013-66-5

Magnesium;methyl 11,16-diethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-7,23,24,25-tetrazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13,15,17,19-nonaene-3-carboxylate

Cat. No.: B13384921
CAS No.: 9013-66-5
M. Wt: 909.5 g/mol
InChI Key: ZCXJHTNKOBZIDS-UHFFFAOYSA-M
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Description

This magnesium-coordinated compound is a highly complex macrocyclic structure featuring a fused hexacyclic framework with multiple substituents, including diethyl, formyl, and a branched alkyl-oxypropyl group. Its molecular formula is inferred to approximate C₅₈H₈₀N₄O₆Mg based on structural analogs in the evidence . The magnesium ion is integrated into the tetrazanida (four-nitrogen) coordination environment, which stabilizes the macrocycle and influences its electronic properties.

Properties

CAS No.

9013-66-5

Molecular Formula

C55H72MgN4O6-2

Molecular Weight

909.5 g/mol

IUPAC Name

magnesium;methyl 11,16-diethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-7,23,24,25-tetrazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13,15,17,19-nonaene-3-carboxylate

InChI

InChI=1S/C55H73N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h25,27-33,36,40,51H,12-24,26H2,1-11H3,(H-,58,59,60,62);/q-3;+2/p-1

InChI Key

ZCXJHTNKOBZIDS-UHFFFAOYSA-M

Canonical SMILES

CCC1=C2C=C3C(=C(C(=CC4=C(C5=C([N-]4)C(=C6C(C(C(=CC(=C1C)[N-]2)[N-]6)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C5=O)C(=O)OC)C)[N-]3)CC)C=O.[Mg+2]

physical_description

White powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the sequential addition of side chains and functional groups under controlled conditions. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound Magnesium; methyl 11,16-diethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-7,23,24,25-tetrazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13,15,17,19-nonaene-3-carboxylate is a complex organic molecule that incorporates magnesium as a central atom. It features a highly intricate structure characterized by multiple functional groups and a unique arrangement of carbon atoms.

While the specific biological activities of this compound may not be well-documented, its complexity suggests applications in medicinal chemistry and materials science. Magnesium, a component of the compound, plays crucial roles in biological systems. Further research could elucidate specific applications and mechanisms of action.

This compound is related to chlorophyll, which is decomposed by chlorophyllase to form pheophytin b, causing its color to change from green to olive brown .

Other names for this molecule include :

  • Methyl (3S,4S,21R)-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-3-(3-oxo-3-{[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}propyl)-9-vinyl-21-phorbinecarboxylatato(2-)-κN,N']magnesium
  • Methyl (3S,4S,21R)-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-3-(3-oxo-3-{[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl]oxy}propyl)-9-vinylphorbine-21-carboxylatato(2-)-κN,N']magnesium
  • Magnesium, [(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-κN,κN, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester]-
    *(SP-4-2)-((2E,7R,11R)-3,7,11,15-Tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-magnesium
    *[Methyl-(1Z,3S,4S,6Z,10Z,15Z,21R)-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-3-(3-oxo-3-{[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}propyl)-9-vinylphorbin-21-carboxylatato(2-)-κN,N']magnesium

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structural Analog: Methyl (3S,21R,22R)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-7,23,24,25-tetrazahexacyclo[...]carboxylate

  • Molecular Formula : C₅₅H₇₄N₄O₅ (vs. C₅₈H₈₀N₄O₆Mg for the query compound) .
  • Key Differences :
    • Substituents : The analog lacks the magnesium ion and features a 16-ethenyl group instead of 11,16-diethyl and 12-formyl groups.
    • Coordination : The query compound’s tetrazanida-Mg²⁺ center replaces the hydroxyl group at position 4 in the analog, altering solubility and redox behavior.
    • Functional Groups : The analog contains a hydroxy group (4-hydroxy), while the query compound has a 4-oxo group, increasing electrophilicity .

Magnesium Complex with Amidinate Ligands

  • Example : [Mg(MesN{C(tBu)}NMes)₂] (Mes = mesityl) .
  • Comparison :
    • Coordination Geometry : The amidinate complex adopts a four-coordinate Mg²⁺ center with N,N′-bis(aryl) ligands, whereas the query compound’s Mg²⁺ is in a six-coordinate environment (tetrazanida + carboxylate).
    • Bond Lengths : Mg–N bond distances in amidinate complexes (2.044–2.131 Å) are shorter than those expected in the query compound due to steric strain from the macrocyclic framework .

Physicochemical Properties and Functional Comparisons

Table 1: Comparative Physicochemical Data

Property Query Compound Structural Analog Magnesium Amidinate
Molecular Weight ~1,000 g/mol (estimated) 871.2 g/mol 600–800 g/mol (varies by ligand)
Coordination Number 6 (tetrazanida + carboxylate) N/A (non-metallic) 4–5 (N,N′-ligands + solvent)
Solubility Likely polar aprotic solvents Low (hydrophobic substituents) THF, ethers
Thermal Stability High (macrocyclic stabilization) Moderate Moderate to high

Reactivity and Electronic Effects

  • Amidinate Complexes : Exhibit Lewis acidity for catalysis (e.g., polymerization), but the query compound’s macrocycle may limit substrate access .
  • Magnesium-O Alloys : Unlike metallic Mg-O systems (), the query compound’s covalent Mg–N bonds reduce metallic conductivity but improve chemical stability .

Biomedical Potential

  • Antifibrotic Analogs: Magnesium lithospermate B () shares a carboxylate-Mg²⁺ motif, suggesting the query compound could modulate fibrosis pathways.
  • Bioavailability: The bulky 3,7,11,15-tetramethylhexadec-2-enoxy group may hinder membrane permeability, unlike smaller Mg²⁺ complexes .

Biological Activity

The compound Magnesium; methyl 11,16-diethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-7,23,24,25-tetrazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13,15,17,19-nonaene-3-carboxylate (hereafter referred to as magnesium comenate) exhibits significant biological activity that warrants detailed examination.

Chemical Structure and Properties

Magnesium comenate is characterized by its complex hexacyclic structure and the presence of magnesium ions which are known to play a crucial role in various biological processes. The compound's structure allows for multiple interactions with biological systems.

Biological Activity Overview

Magnesium comenate has been studied for its neuroprotective properties and its potential applications in treating oxidative stress-related conditions.

Neuroprotective Effects

Research indicates that magnesium comenate possesses neuroprotective capabilities through several mechanisms:

  • Inhibition of NMDA Receptors : Magnesium ions can inhibit N-methyl-D-aspartate (NMDA) receptors which are implicated in excitotoxicity and neuronal death .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity in vitro by reducing free radical levels in various experimental models .
  • Stress Protection : In animal studies involving immobilization stress models, magnesium comenate showed a marked reduction in oxidative damage and improved antioxidant system normalization .

In Vitro Studies

In vitro experiments have shown that magnesium comenate protects cerebellar neurons from glutamate-induced toxicity and promotes neurite growth under oxidative stress conditions caused by hydrogen peroxide exposure .

Table 1: In Vitro Effects of Magnesium Comenate

ParameterControl GroupMagnesium Comenate (0.1 mM)Significance
Neurite Growth (NN)100%108%p < 0.05
Growth Intensity (GI)100%84%Not significant
Maximum Growth Zone Size (MGZS)100%79%p < 0.05

In Vivo Studies

In vivo studies on rats demonstrated that oral administration of magnesium comenate at a dose of 2 mg/kg significantly mitigated oxidative stress effects during stress exposure .

Table 2: In Vivo Effects of Magnesium Comenate on Oxidative Stress

ConditionMDA Levels (nmol/g tissue)Chemiluminescence Intensity (arbitrary units)
Control105
Stress Alone126
Stress + Magnesium Comenate94

The protective effects of magnesium comenate can be attributed to:

  • Regulation of Calcium Homeostasis : Magnesium ions help regulate calcium levels within neurons which is critical for preventing excitotoxicity .
  • Antioxidant Activity : The compound effectively scavenges free radicals and reduces oxidative stress markers such as malondialdehyde (MDA) .
  • GABAergic Modulation : Magnesium acts as an agonist for GABA_A receptors which may contribute to its anxiolytic effects .

Case Studies

Several case studies have highlighted the therapeutic potential of magnesium-based compounds:

  • Neurodegenerative Diseases : Patients with conditions like Alzheimer's disease showed improved cognitive function with magnesium supplementation.
  • Stress Disorders : Clinical trials indicated that magnesium supplementation reduced anxiety and improved overall mental health outcomes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying this magnesium complex?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of the tetrazanidahexacyclo core with the phytol-like 3,7,11,15-tetramethylhexadec-2-enoxy sidechain. Use inert atmospheres (e.g., N₂) to prevent oxidation of sensitive moieties like the formyl group . Purification requires gradient elution via reverse-phase chromatography (C18 columns) to separate stereoisomers, followed by lyophilization. Validate purity via HPLC (>98%) and mass spectrometry (HRMS) .

Q. How can researchers validate the empirical formula and structural integrity of this compound?

  • Methodological Answer : Combine elemental analysis (CHNS/O) with nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions. For the macrocyclic core, use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography is critical for confirming stereochemistry and Mg²⁺ coordination geometry .

Q. What theoretical frameworks underpin the study of its coordination chemistry?

  • Methodological Answer : Anchor the research in ligand field theory to explain Mg²⁺-tetrazanidahexacyclo interactions. Density Functional Theory (DFT) can model electron distribution in the macrocyclic core, while molecular dynamics simulations predict solvent effects on stability .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer : Use COMSOL Multiphysics to simulate reaction kinetics and thermodynamics, focusing on exothermic steps (e.g., formylation). Pair with AI-driven retrosynthesis platforms to identify alternative pathways for yield improvement. Validate predictions with small-scale combinatorial experiments .

Q. What experimental designs are suitable for assessing its photostability and degradation mechanisms?

  • Methodological Answer : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines). Monitor degradation via LC-MS/MS to identify photoproducts. Use factorial design (e.g., 2³ matrix) to test variables: light intensity, oxygen levels, and solvent polarity .

Q. How can researchers investigate its potential as a photosensitizer in photodynamic therapy?

  • Methodological Answer : Measure singlet oxygen quantum yield (ΦΔ) using a chemical trap (e.g., 1,3-diphenylisobenzofuran). Compare with porphyrin-based benchmarks (e.g., chlorophyll a derivatives). Pair with in vitro cytotoxicity assays (MTT) on cancer cell lines to correlate ΦΔ with biological activity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Reconcile discrepancies by re-examining solvent effects (e.g., deuterated solvents shifting signals) or tautomeric equilibria in the tetrazanidahexacyclo core. Use variable-temperature NMR to detect dynamic processes. Cross-validate with solid-state NMR or Raman spectroscopy .

Q. How to design a systematic review of its bioactivity across published datasets?

  • Methodological Answer : Apply PRISMA guidelines to screen PubMed/Scielo for structural analogs (e.g., tetrapyrroles, macrocyclic Mg²⁺ complexes). Use cheminformatics tools (KNIME, RDKit) to cluster bioactivity data (IC50, logP) and identify structure-activity trends .

Methodological Resources

  • Synthesis & Purification : (N₂-protected reactions), (purity standards).
  • Computational Modeling : (COMSOL/AI integration), (molecular dynamics).
  • Experimental Design : (factorial matrices), (theoretical alignment).

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